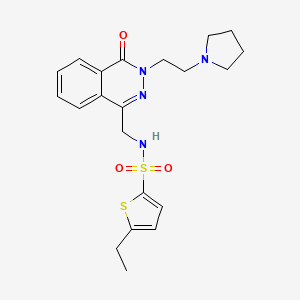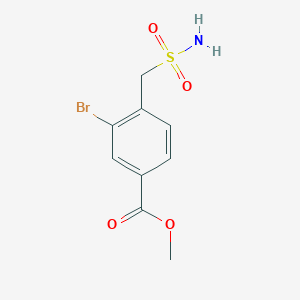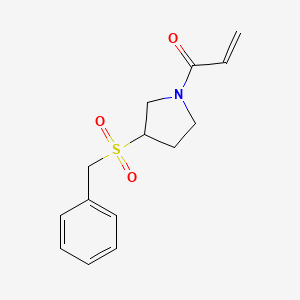![molecular formula C14H17FN2O3 B2905153 N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide CAS No. 2361804-04-6](/img/structure/B2905153.png)
N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOG is a hypoxia-mimetic agent that is widely used in studies related to cellular hypoxia and its effects on various biological processes.
Mecanismo De Acción
N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide works by inhibiting the activity of prolyl hydroxylase enzymes (PHDs), which are responsible for the degradation of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in various cellular processes, including angiogenesis, metabolism, and apoptosis. In the presence of low oxygen levels, PHDs are inhibited, leading to the stabilization and activation of HIF. N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide mimics this process by inhibiting PHDs, leading to the stabilization and activation of HIF.
Biochemical and Physiological Effects:
N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce angiogenesis, which is the formation of new blood vessels. This effect is mediated by the activation of HIF, which induces the expression of angiogenic factors such as vascular endothelial growth factor (VEGF). N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide in lab experiments is its ability to mimic hypoxia without the need for low oxygen conditions. This makes it easier to study the effects of hypoxia on cellular processes, as researchers can control the level of hypoxia using N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide. However, one of the limitations of using N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide is its potential toxicity. N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide in scientific research. One potential direction is the development of N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide-based therapies for cancer treatment. N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Another potential direction is the use of N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide in the study of ischemic diseases, such as stroke and heart attack. Ischemic diseases are characterized by low oxygen levels, and N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide could be used to mimic hypoxia in these conditions. Finally, N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide could be used to study the effects of hypoxia on the immune system, as hypoxia has been shown to have a significant impact on immune cell function.
Conclusion:
In conclusion, N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide is a hypoxia-mimetic agent that has gained significant attention in scientific research due to its unique properties. Its ability to mimic hypoxia without the need for low oxygen conditions makes it a valuable tool for studying the effects of hypoxia on various biological processes. N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide has a wide range of biochemical and physiological effects, and its potential as a therapeutic agent for cancer treatment is an exciting area of future research.
Métodos De Síntesis
The synthesis of N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide involves the reaction of 2-fluoro-5-nitrobenzaldehyde with dimethyl malonate, followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with methyl isocyanate to form N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide.
Aplicaciones Científicas De Investigación
N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide is widely used in scientific research to mimic hypoxia, a condition characterized by low oxygen levels. Hypoxia plays a critical role in various physiological and pathological processes, including angiogenesis, inflammation, and cancer. N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide is used to study the effects of hypoxia on cellular processes, including gene expression, protein synthesis, and apoptosis.
Propiedades
IUPAC Name |
N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-14(2,13(20)16-3)8-17-12(19)10-6-9(7-18)4-5-11(10)15/h4-7H,8H2,1-3H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJROZBLHVQGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)C=O)F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)


![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)


![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)
![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)